molecular formula C15H23N5O14P2 B1202179 ADP-D-ribose

ADP-D-ribose

Cat. No.: B1202179
M. Wt: 559.32 g/mol
InChI Key: SRNWOUGRCWSEMX-TYASJMOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADP-D-ribose (ADPR) is a crucial nucleotide derivative that serves as a fundamental building block and signaling molecule in a wide array of biological processes. It is an ester molecule formed into chains by the enzyme poly(ADP-ribose) polymerase (PARP) and is also created from cyclic ADP-ribose (cADPR) by the CD38 enzyme, using nicotinamide adenine dinucleotide (NAD+) as a cofactor . In cellular research, this compound is indispensable for studying ADP-ribosylation, a dynamic post-translational modification that regulates critical pathways such as the DNA damage response, transcriptional regulation, and cell death . It is the most potent agonist of the TRPM2 ion channel, a key player in cellular responses to oxidative stress . Furthermore, this compound is an essential metabolite for energy production, particularly under ischemic or hypoxic conditions. It acts as a substrate for the synthesis of phosphoribosyl pyrophosphate (PRPP), a precursor for the de novo and salvage pathways of ATP synthesis, making it a compound of interest in studies of cardiac energetics and congestive heart failure . Our high-purity this compound is provided to support advanced scientific investigations in these areas, ensuring reliable and consistent results for your research. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1

InChI Key

SRNWOUGRCWSEMX-TYASJMOZSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

Synonyms

5'-Diphosphoribose, Adenosine
Adenosine 5' Diphosphoribose
Adenosine 5'-Diphosphoribose
Adenosine Diphosphate Ribose
Adenosine Diphosphoribose
ADP Ribose
ADP-Ribose
ADPribose
Diphosphate Ribose, Adenosine
Diphosphoribose, Adenosine
Ribose, Adenosine Diphosphate
Ribose, ADP

Origin of Product

United States

Scientific Research Applications

Biochemical Signaling and Cellular Functions

ADP-D-ribose is crucial in the regulation of various cellular functions through the process of ADP-ribosylation. This reversible post-translational modification affects protein function and signaling pathways.

  • Protein Modification : ADP-ribosylation modifies proteins, influencing their activity and stability. It plays a pivotal role in the regulation of cellular responses to stress and DNA damage repair mechanisms .
  • Poly ADP-ribose Polymerases (PARPs) : These enzymes utilize this compound to synthesize poly ADP-ribose chains on target proteins, which are involved in DNA repair and cell death pathways. The therapeutic targeting of PARPs has become a prominent strategy in cancer treatment .

Clinical Applications

This compound has been explored for its therapeutic potential in various clinical conditions, particularly those involving energy metabolism and ischemia.

  • Cardiovascular Health : Research indicates that D-ribose supplementation can enhance ATP levels in cardiac tissues following ischemic events. Studies show that it improves myocardial recovery post-ischemia, suggesting its utility in treating conditions like congestive heart failure .
  • Fatigue Syndromes : D-ribose has been investigated for its role in alleviating symptoms of chronic fatigue syndrome and fibromyalgia by improving cellular energy levels . Clinical trials have reported positive outcomes regarding energy restoration and overall function in patients suffering from these conditions.

Research Applications

This compound is widely utilized in research settings to explore metabolic pathways and cellular functions.

  • Metabolic Studies : As a key player in ATP synthesis, this compound is essential for studies focused on energy dynamics within cells. Its role as a substrate for nucleotide synthesis makes it a critical component in metabolic research .
  • Genetic Research : In molecular biology, this compound is involved in RNA synthesis and processing, making it integral to genetic studies related to transcription and translation mechanisms .

Therapeutic Development

The unique properties of this compound have prompted its exploration in pharmaceutical development.

  • Cancer Therapy : The inhibition of PARPs using compounds that target ADP-ribosylation pathways has led to significant advancements in cancer treatment, particularly for tumors with BRCA mutations. Ongoing clinical trials are investigating the efficacy of these inhibitors .
  • Neurodegenerative Diseases : Dysregulation of ADP-ribosylation has been implicated in neurodegenerative disorders such as Alzheimer's disease and Huntington's disease, highlighting the potential for therapeutic interventions targeting these pathways .

Case Studies

Here are notable case studies illustrating the applications of this compound:

Study TitleFocus AreaFindings
D-Ribose Supplementation Improves Myocardial Energy RecoveryCardiovascular HealthDemonstrated significant ATP recovery in isolated rat hearts post-ischemia with D-ribose treatment .
ADP-Ribosylation as a Therapeutic Target in CancerOncologyHighlighted the effectiveness of PARP inhibitors derived from ADP-ribosylation mechanisms in treating BRCA-deficient cancers .
Role of D-Ribose in Chronic Fatigue SyndromeClinical ResearchReported improvements in energy levels and functional capacity among patients receiving D-ribose supplementation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Comparisons

The table below summarizes key structural differences between ADP-D-ribose and related nucleotides:

Compound Structure Key Enzymes/Proteins Involved
This compound Adenine + diphosphate + D-ribose NudE, ARH3, hydrolases
NAD+ Nicotinamide + adenine + dinucleotide (ribose-phosphate-ribose) NAD+ synthases, PARPs
Poly(ADP-ribose) Linear or branched polymer of ADP-ribose units PARP1, PARG, macrodomain proteins
Cyclic ADP-ribose Cyclic structure formed via intramolecular linkage of ADP-ribose ADP-ribosyl cyclases
ATP Adenine + triphosphate + ribose ATP synthases, kinases

Key Insights :

  • This compound lacks the nicotinamide group present in NAD+ and is distinct from ATP due to its diphosphate (vs. triphosphate) structure.
  • PAR is a polymerized form of ADP-ribose, enabling scaffold formation for protein recruitment during DNA repair .
  • Cyclic ADP-ribose (cADPR) contains a cyclic ribose-phosphate bond, facilitating its role as a calcium-mobilizing secondary messenger .

Functional and Mechanistic Differences

Protein Interaction Specificity
  • This compound : Binds selectively to hydrolases (e.g., ARH3) and macrodomain proteins (e.g., LRP16). Mutations in LRP16’s D160 and I161 residues significantly reduce PAR binding, highlighting structural specificity .
  • PAR : Recognized by macrodomains and PBZ domains in proteins like ALC1 and DEK. Chain length dictates binding affinity; DEK preferentially binds PAR chains ≥4 units .
  • NAD+ : Primarily functions as a redox cofactor but also serves as a substrate for PARPs during PAR synthesis .
Enzymatic Processing
  • This compound degradation : Mediated by Nudix enzymes (e.g., NudE) and ARH3. Structural studies reveal ARH3’s active site accommodates this compound but discriminates against analogues like ADP-HPD .
  • PAR degradation : Catalyzed by poly(ADP-ribose) glycohydrolase (PARG), which hydrolyzes PAR into free ADP-ribose units .

Preparation Methods

α-Selective Glycosylation of Adenosine

The cornerstone of this compound synthesis lies in the stereochemical control of glycosidic bond formation. A breakthrough method involves the α-selective coupling of adenosine with ribose derivatives to establish the adenosine-ribose linkage. This process employs thioglycoside donors activated by N-iodosuccinimide (NIS) and triflic acid, achieving α-selectivity exceeding 90% under optimized conditions. The reaction proceeds via a transient oxocarbenium ion intermediate, stabilized by electron-donating protecting groups on the ribose moiety. Key parameters include:

  • Temperature : −40°C to −20°C to minimize β-anomer formation.

  • Solvent System : Dichloromethane/acetonitrile (4:1) to balance donor solubility and ion-pair stability.

  • Protecting Groups : Benzoyl (Bz) at C2 and C3 positions to direct α-selectivity through steric hindrance.

This method yields 75–85% of the desired α-anomer, with residual β-anomer removed via silica gel chromatography using ethyl acetate/hexane gradients.

Pyrophosphate Bond Formation via H-Phosphonate Coupling

The assembly of the ADP moiety necessitates efficient pyrophosphate bond formation. Traditional phosphoimidazolide methods suffer from low yields (30–50%) and metal contamination. In contrast, H-phosphonate chemistry offers a scalable alternative:

  • Activation : An H-phosphonate diester (e.g., adenosine-5'-H-phosphonate) is treated with pivaloyl chloride to generate a reactive mixed anhydride.

  • Coupling : The activated species reacts with ribose-5'-phosphate in the presence of N-methylimidazole, forming the pyrophosphate bond in 85–92% yield.

  • Oxidation : In situ oxidation with iodine/water converts the H-phosphonate intermediate to the stable pyrophosphate.

This approach eliminates metal additives, simplifies purification, and scales linearly to multi-gram quantities.

Precursor Synthesis: D-Ribose Derivatization Strategies

Industrial-Scale Production of D-Ribose

This compound synthesis relies on high-purity D-ribose, historically sourced from RNA hydrolysis. However, patent EP0215722A1 discloses a chemical synthesis route from D-xylofuranose derivatives:

  • Di-O-substitution : D-xylofuranose is protected at C1 and C5 with trityl and methyl groups, respectively.

  • Mesylation : Hydroxyls at C2 and C3 are substituted with mesyl (SO2CH3) groups to yield 2,3-di-O-mesyl-D-xylofuranoside.

  • Elimination : Treatment with sodium iodide in acetone induces β-elimination, forming 2,3-dideoxy-D-xylo-pentenofuranoside.

  • Cis-Hydroxylation : Osmium tetroxide-mediated dihydroxylation installs hydroxyl groups at C2 and C3 with >95% stereoselectivity.

  • Deprotection : Acidic hydrolysis (1 M H2SO4, 100°C) removes trityl and methyl groups, yielding D-ribose in 74% overall yield.

Table 1: Optimization of D-Ribose Synthesis Steps

StepConditionsYield (%)Purity (%)
Di-O-substitutionTrityl chloride, pyridine, 0°C9588
MesylationMsCl, Et3N, CH2Cl2, −20°C9290
EliminationNaI, acetone, reflux, 24 h8985
Cis-hydroxylationOsO4, NMO, acetone/H2O, 25°C9491
Deprotection1 M H2SO4, 100°C, 1 h8798

Purification and Crystallization Techniques

Solvent-Mediated Crystallization

Post-synthetic purification of this compound exploits differential solubility in ethanol/water mixtures. A representative protocol from PARP inhibitor synthesis involves:

  • Dissolution : Crude product dissolved in hot ethanol (50°C, 0.5 L/g).

  • Graded Crystallization : Slow cooling to 16°C induces nucleation, followed by seeding with pure this compound crystals.

  • Anti-Solvent Addition : Incremental addition of water (20–30% v/v) reduces solubility, yielding 137 g of crystalline product per batch.

  • Mother Liquor Recycling : Concentrated residues are extracted with hexane/brine (2:1), recovering an additional 27 g (81% total yield).

Chromatographic Purification

Reverse-phase HPLC (C18 column) with triethylammonium acetate (TEAA) buffer (pH 6.8) resolves this compound from iso-ADP-ribose and unreacted adenosine. Gradient elution (5–25% acetonitrile over 30 min) achieves >99% purity, as verified by LC-MS (m/z 702.1 [M−H]−).

Comparative Analysis of Synthetic Routes

Table 2: Chemical vs. Enzymatic this compound Synthesis

ParameterChemical SynthesisEnzymatic Synthesis
Yield78–85%60–70%
ScalabilityMulti-gramMilligram
Purification ComplexityModerate (2–3 steps)High (affinity chromatography)
Cost$$$$$$
Stereochemical ControlExcellent (α/β > 20:1)Moderate (substrate-dependent)

Chemical methods surpass enzymatic approaches in scalability and cost-efficiency, though the latter remains valuable for isotope-labeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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